

Commercial Availability and Technical Profile of 5-Bromo-2-Furamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-furamide

Cat. No.: B1330254

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-bromo-2-furamide**, a heterocyclic organic compound of interest in chemical and pharmaceutical research. The document details its commercial availability from various suppliers, outlines a plausible synthetic route, and presents key physicochemical and biological activity data derived from publicly available sources and analogous compounds. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

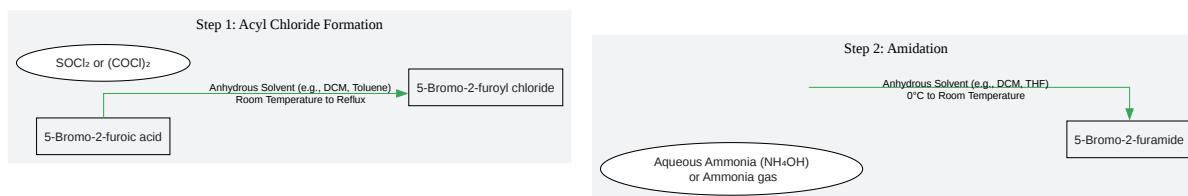
Commercial Availability and Suppliers

5-Bromo-2-furamide (CAS No. 6134-61-8) is commercially available from a range of chemical suppliers. These vendors offer the compound in various purities and quantities, catering to the needs of both small-scale research and larger development projects. The table below summarizes a selection of prominent suppliers.

Supplier	Location	Purity	Quantity
Sigma-Aldrich	International	≥95%	Custom
ChemBridge	San Diego, CA, USA	Screening Compound	Inquire
J & K SCIENTIFIC LTD.	Beijing, China	95%	1g, 5g, 10g, 25g
Wuhan Chemwish Technology Co., Ltd	Wuhan, China	98%	1g, 5g, 25g, 50g, 100g, 500g
Nanjing Chalf-Pharm Technology Co., Ltd.	Nanjing, China	97%	Inquire
Shangdong Youbang Biochemical Technology Co.,LTD	Shandong, China	98%	1g, 5g, 10g, 25g, 50g, 100g, 200g, 500g, 1kg
Amadis Chemical Company Limited	Hangzhou, China	Inquire	Inquire
Acros Organics	International	Inquire	Inquire
Advanced Chemical Intermediates Ltd.	N/A	Inquire	Inquire
Pure Chemistry Scientific Inc.	N/A	Inquire	Inquire

Physicochemical Properties

A summary of the key physicochemical properties of **5-bromo-2-furamide** is presented below. This data is essential for understanding its behavior in various experimental settings.


Property	Value	Source
Molecular Formula	C ₅ H ₄ BrNO ₂	ChemicalBook[1]
Molecular Weight	189.99 g/mol	ChemicalBook[1]
CAS Number	6134-61-8	ChemicalBook[1]
Appearance	Solid	Inferred
Synonyms	5-Bromofuran-2-carboxamide, 2-Furancarboxamide, 5-bromo-	ChemicalBook[1]

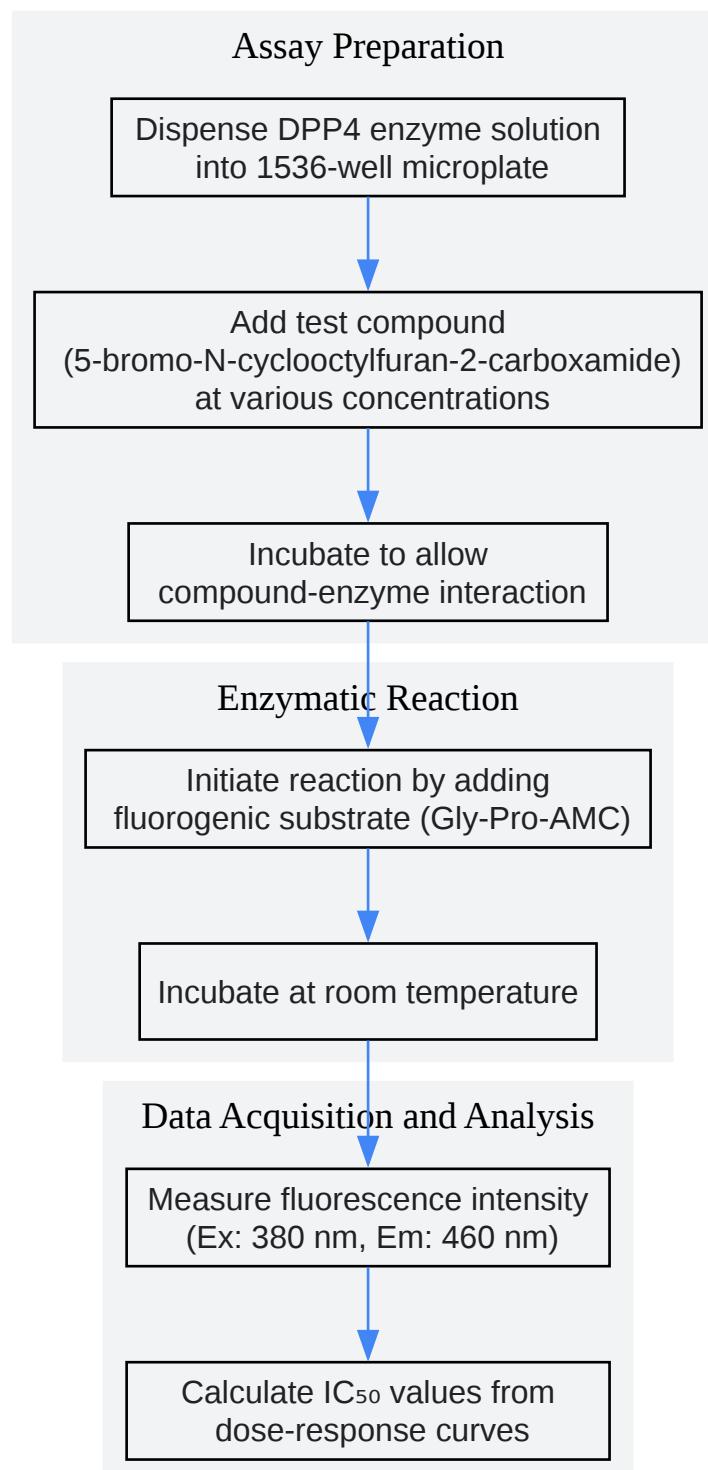
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-bromo-2-furamide** is not readily available in the searched literature, a standard synthetic route can be proposed based on the readily available precursor, 5-bromo-2-furoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.

Proposed Synthesis of 5-Bromo-2-Furamide

The synthesis of **5-bromo-2-furamide** can be achieved via a two-step process starting from the commercially available 5-bromo-2-furoic acid.

[Click to download full resolution via product page](#)


Figure 1: Proposed synthesis pathway for **5-bromo-2-furamide**.

Step 1: Formation of 5-Bromo-2-furoyl chloride 5-Bromo-2-furoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), in an anhydrous solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature and may be heated to reflux to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-furoyl chloride The crude 5-bromo-2-furoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of aqueous ammonia (NH_4OH) or a stream of ammonia gas is then added slowly to the reaction mixture. The reaction is typically exothermic and should be controlled by maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrating under reduced pressure. The resulting crude **5-bromo-2-furamide** can be purified by recrystallization or column chromatography.

Experimental Protocol: In Vitro Screening of a 5-Bromo-2-Furamide Analog

While specific experimental protocols for **5-bromo-2-furamide** are not available, a detailed protocol for a closely related analog, 5-bromo-N-cyclooctylfuran-2-carboxamide, has been published in the context of high-throughput screening.^[2] The following is a summary of the quantitative high-throughput screening (qHTS) assay for inhibitors of Dipeptidyl Peptidase IV (DPP4).

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the DPP4 inhibition assay.

Objective: To identify and characterize inhibitors of human Dipeptidyl Peptidase IV (DPP4) enzymatic activity.

Methodology:

- Enzyme Preparation: A solution of recombinant human DPP4 enzyme in an appropriate assay buffer (e.g., Tris-HCl) is prepared.
- Compound Preparation: The test compound, 5-bromo-N-cyclooctylfuran-2-carboxamide, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to achieve a range of concentrations for dose-response analysis.
- Assay Procedure:
 - The DPP4 enzyme solution is dispensed into the wells of a 1536-well microplate.
 - The test compound at various concentrations is added to the wells.
 - The plate is incubated for a specified period to allow for the interaction between the enzyme and the inhibitor.
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
 - The plate is incubated at room temperature to allow the reaction to proceed.
- Data Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The intensity of the fluorescence is proportional to the enzyme activity.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to control wells (containing enzyme and substrate but no inhibitor). The half-maximal inhibitory concentration (IC_{50}) values are then determined by fitting the dose-response data to a suitable pharmacological model.

Biological Activity and Potential Applications

Specific biological activity data for **5-bromo-2-furamide** is not extensively documented in the public domain. However, screening results for the structurally related compound, 5-bromo-N-cyclooctylfuran-2-carboxamide, provide valuable insights into the potential therapeutic areas for this chemical scaffold.

Target/Assay	Compound	Activity Metric	Value
Dipeptidyl Peptidase IV (DPP4) Inhibition	5-bromo-N-cyclooctylfuran-2-carboxamide	IC ₅₀	0.891 μM[2]
Plasmodium falciparum Proliferation Inhibition	5-bromo-N-cyclooctylfuran-2-carboxamide	IC ₅₀	5.25 μM[2]

The inhibitory activity of the N-cyclooctyl analog against DPP4 suggests that compounds in the **5-bromo-2-furamide** series could be investigated as potential agents for the treatment of type 2 diabetes.[2] DPP4 is a key enzyme in glucose metabolism, and its inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glycemic control.

Furthermore, the activity against Plasmodium falciparum, the parasite responsible for malaria, indicates a potential avenue for the development of novel antimalarial agents based on the **5-bromo-2-furamide** scaffold.[2]

Conclusion

5-Bromo-2-furamide is a commercially available compound with potential applications in drug discovery, particularly in the areas of metabolic diseases and infectious diseases. While detailed biological studies on **5-bromo-2-furamide** itself are limited, the activity of its close analog against DPP4 and Plasmodium falciparum provides a strong rationale for further investigation. The proposed synthetic route offers a straightforward method for its preparation, enabling researchers to access this compound for further screening and development. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of **5-bromo-2-furamide** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 5-Bromo-2-Furamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330254#commercial-availability-and-suppliers-of-5-bromo-2-furamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

